1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one
Overview
Description
It is a peramine analogue and has been noted for its feeding-deterrent activity against adult weevils . This compound is used primarily in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is the bromodomain-containing protein 9 (BRD9), a member of the bromodomain and extra-terminal motif (BET) family . BRD9 plays a crucial role in gene transcription regulation, making it a potential target for therapeutic intervention .
Mode of Action
6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interacts with its target, BRD9, by binding to the bromodomain pocket . This binding can occur in two distinct conformations: one that directly displaces and rearranges the conserved solvent network, and another that induces a narrow hydrophobic channel adjacent to the lipophilic shelf .
Biochemical Pathways
The binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9 affects the transcriptional regulation of genes involved in various cellular processes . .
Result of Action
The molecular and cellular effects of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one’s action are largely dependent on its interaction with BRD9 . By inhibiting BRD9, this compound can potentially alter the transcription of various genes, leading to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins within the cell
Cellular Effects
It is hypothesized that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl lactam can be synthesized through several methods. One common approach involves the reaction of amide and thioamide dianions with epibromohydrin, resulting in the formation of 5-(hydroxymethyl)pyrrolidin-2-ones . Another method includes the intramolecular vinylation of iodoenamides using copper(I) iodide as the catalyst and N,N’-dimethylethylenediamine as the ligand, leading to the formation of five- to seven-membered lactams .
Industrial Production Methods: Industrial production of N-Methyl lactam often involves the ring contraction-lactamisation of anhydrides upon reaction with trimethylsilylazide in the presence of an amine catalyst. This method allows for the generation of 5-, 6-, and 8-membered ring lactams from cyclic anhydrides .
Chemical Reactions Analysis
Types of Reactions: N-Methyl lactam undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using aminoxyl-mediated Shono-type oxidation to produce pyrrolidinones . It also participates in reductive amination/alkylation-cycloamidation reactions with keto or amino acids to form pyrrolidin-2-ones and piperidin-2-ones .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid, copper(I) iodide, and dichloroindium hydride. The conditions for these reactions are typically mild, ensuring high selectivity and functional group compatibility .
Major Products: The major products formed from these reactions include various substituted lactams, such as N-aryl lactams and N-substituted pyrrolidinones .
Scientific Research Applications
N-Methyl lactam has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the behavior of lactams in biological systems. Additionally, it is used in the industry for the production of polymers and other materials .
Comparison with Similar Compounds
N-Methyl lactam is similar to other lactams, such as N-Methyl-2-pyrrolidone and β-lactams. it is unique in its specific feeding-deterrent activity against adult weevils . Other similar compounds include peramine analogues and various substituted lactams . These compounds share structural similarities but differ in their specific biological activities and applications.
Conclusion
N-Methyl lactam is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, and medicine. Its unique properties and reactions make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKWLYKVKAVOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and BRD9?
A1: The research paper "[BRD9 in complex with Cpd1 (6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)] []" investigates the binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9. This is significant because BRD9 is a protein belonging to the bromodomain family, which are epigenetic "reader" proteins. These proteins recognize and bind to acetylated lysine residues on histones, thereby influencing gene expression. Understanding how small molecules like 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interact with BRD9 could provide valuable insights into developing novel therapeutic agents targeting epigenetic pathways, potentially for diseases like cancer where BRD9 is often dysregulated.
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